3-Aminopiperidin

Übersicht

Beschreibung

3-Aminopiperidine is a compound that plays a significant role in the pharmaceutical industry. It is used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk . It is also a delta-lactam that is 2-piperidone substituted at position 3 by an amino group .

Synthesis Analysis

The synthesis of 3-Aminopiperidine involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . Another method involves the use of isopropylamine, aqueous hydrochloric acid, and tetrahydrofuran (THF) under specific conditions . There’s also a method that uses ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports .

Molecular Structure Analysis

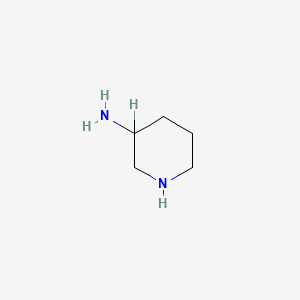

The empirical formula of 3-Aminopiperidine is C5H12N2. It is a member of piperidones, a primary amino compound, and a delta-lactam . The molecular weight is 94.11 .

Chemical Reactions Analysis

3-Aminopiperidine is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . It is also used in the synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine .

Physical And Chemical Properties Analysis

3-Aminopiperidine is an off-white to beige powder . It is partly miscible in water .

Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

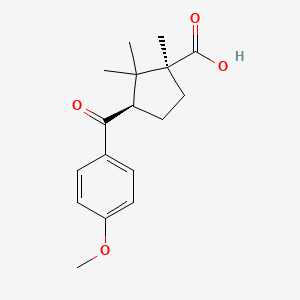

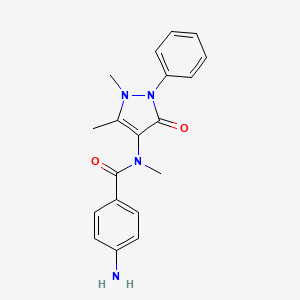

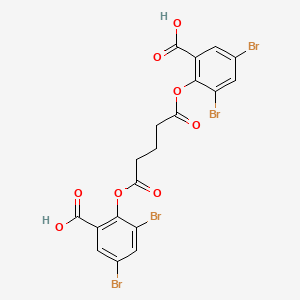

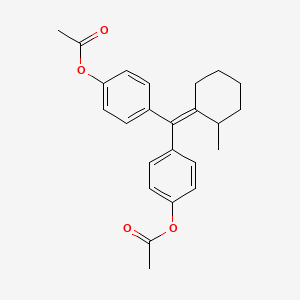

3-Aminopiperidin ist ein wichtiger Baustein bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Es wurde in Verbindungen eingebaut, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter Antikrebs-, Antiviral- und Entzündungshemmende Eigenschaften {svg_1}. Seine Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden, was seine Bedeutung in der Arzneimittelentwicklung unterstreicht {svg_2}.

Synthese von Piperidinderivaten

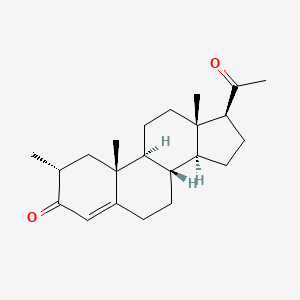

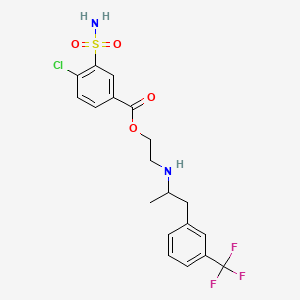

Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidionen. Diese Derivate sind wichtig für die Entwicklung von Medikamenten und spielen eine wichtige Rolle in der pharmazeutischen Industrie {svg_3}.

Antikrebsanwendungen

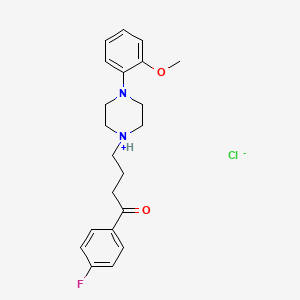

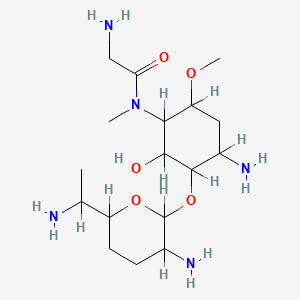

3-Aminopiperidinderivate wurden auf ihre Antikrebseigenschaften untersucht. Sie sind an der Synthese von Molekülen beteiligt, die in wichtige Signalwege eingreifen können, die für die Entstehung und Proliferation von Krebszellen unerlässlich sind {svg_4}.

Forschung zu Alzheimer-Krankheit

In der medizinischen Forschung wurden 3-Aminopiperidinderivate auf ihr Potenzial zur Behandlung der Alzheimer-Krankheit untersucht. Sie haben eine duale Cholinesterase-Hemmung und eine gezielte Beta-Sekretase-Enzymaktivität gezeigt, die vielversprechend für therapeutische Interventionen sind {svg_5}.

Enzym-Kaskadenreaktionen

Diese Verbindung wird in Enzym-Kaskadenreaktionen zur Herstellung geschützter 3-Aminopiperidinderivate verwendet. Diese Reaktionen sind wichtig für die effiziente und stereoselektive Synthese von Diaminen, die in der pharmazeutischen Arzneimittelherstellung wertvoll sind {svg_6}.

Studien zur biologischen Aktivität

This compound wird auf seine vielfältigen biologischen Aktivitäten untersucht. Es ist ein grundlegender Bestandteil bei der Herstellung von Medikamenten und wurde in verschiedenen therapeutischen Anwendungen eingesetzt, z. B. als antimikrobielle und analgetische Mittel {svg_7}.

Methoden der chemischen Synthese

Die Verbindung ist auch entscheidend für die Entwicklung schneller und kostengünstiger Methoden zur Synthese von Piperidinderivaten. Diese Methoden sind entscheidend für die moderne organische Chemie und die Herstellung neuer Materialien mit potenziellen Umweltanwendungen {svg_8}.

Wirkmechanismus

Target of Action

Piperidin-3-amine, also known as 3-Aminopiperidine, is a key synthetic fragment used in the design of various pharmaceutical drugs It’s known that piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives interact with their targets to induce a variety of biological effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

Biochemical Pathways

It’s known that piperidine derivatives can affect a variety of biological pathways due to their wide range of therapeutic applications .

Pharmacokinetics

It’s known that piperidine derivatives are widely distributed in the body, including the brain .

Result of Action

It’s known that piperidine derivatives can induce a variety of biological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

It’s known that the production and use of some aminopyridines may result in their release to the environment through various waste streams .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-aminopiperidine in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for 3-aminopiperidine research. One potential direction is the development of new synthetic methods for the compound. Additionally, research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to develop new applications for the compound, such as in drug delivery systems or as a catalyst in organic synthesis.

Biochemische Analyse

Biochemical Properties

3-Aminopiperidine plays a significant role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in enzyme cascades utilizing variants of galactose oxidase and imine reductase, leading to the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . These interactions are crucial for the synthesis of pharmaceutical intermediates and other valuable compounds.

Cellular Effects

3-Aminopiperidine affects various types of cells and cellular processes. It influences cell function by interacting with specific proteins and enzymes. For example, 3-Aminopiperidine-based peptide analogues have been identified as selective noncovalent inhibitors of the bacterial cysteine protease IdeS . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of 3-Aminopiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a noncovalent inhibitor of bacterial cysteine proteases, such as IdeS, by replacing glycine residues in peptide analogues . This inhibition disrupts the proteolytic activity of the enzyme, thereby affecting bacterial virulence and immune evasion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminopiperidine change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, a sensitive non-derivatization method for determining 3-Aminopiperidine using high-performance liquid chromatography has been developed to monitor its stability and degradation . These temporal effects are essential for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of 3-Aminopiperidine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be therapeutically beneficial. For example, studies on 3-Aminopiperidine-based peptide analogues have shown that larger analogues are more potent inhibitors of bacterial cysteine proteases, whereas smaller analogues exhibit selective inhibition . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

3-Aminopiperidine is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It undergoes biotransformation through pathways such as N-dealkylation catalyzed by cytochrome P450 enzymes . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-Aminopiperidine within cells and tissues involve specific transporters and binding proteins. For instance, the compound’s high polarity necessitates the use of ion-exchange/reversed-phase mixed-mode columns for its determination in biological samples . Understanding its transport and distribution is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Aminopiperidine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the prediction of protein subcellular localization using computational tools can provide insights into the compound’s localization and its impact on cellular processes .

Eigenschaften

IUPAC Name |

piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUGKEHLRUVPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276414 | |

| Record name | Piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54012-73-6 | |

| Record name | Piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)